sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate
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Overview
Description
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a sulfamoyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate typically involves multiple steps, including acylation, esterification, and rearrangement reactions. One common method involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification with 2,3-dichlorophenylamine in the presence of a phase transfer catalyst such as a quaternary ammonium salt . The final step involves a rearrangement reaction using a strong base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The choice of solvents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Diclofenac sodium: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Chloramphenicol: An antibiotic with a similar chlorinated aromatic ring.
Uniqueness
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate is unique due to its combination of a sulfamoyl group and multiple chlorine atoms, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring strong antimicrobial activity and chemical stability .
Properties
CAS No. |
276700-41-5 |
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Molecular Formula |
C13H9Cl3N3NaO4S |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate |
InChI |
InChI=1S/C13H10Cl3N3O4S.Na/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23;/h1-5,20H,(H2,17,22,23)(H2,18,19,21);/q;+1/p-1 |
InChI Key |
LHZILAFKEOZROQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)[O-].[Na+] |
Origin of Product |
United States |
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